ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structure. It is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction typically occurs under reflux conditions with ethanol as the solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield amino-substituted pyrazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific ethyl substitution at the 1-position of the pyrazole ring. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 3-amino-1-ethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGSMVGIBCGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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